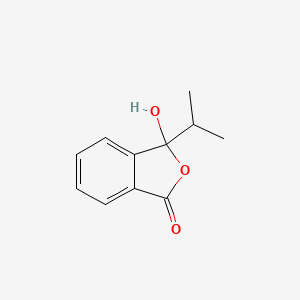
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic applications in skin diseases.
Uniqueness
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one is unique due to its specific structural features and the resulting biological activities
Propiedades
Número CAS |
6962-79-4 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-hydroxy-3-propan-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O3/c1-7(2)11(13)9-6-4-3-5-8(9)10(12)14-11/h3-7,13H,1-2H3 |
Clave InChI |
SDWUGFUQYBSGAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2=CC=CC=C2C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)

![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
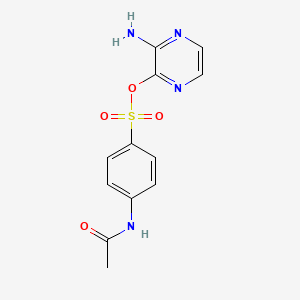
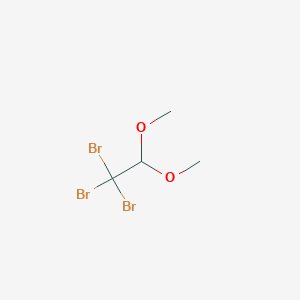
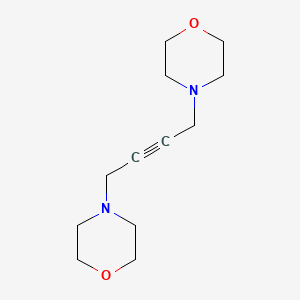
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
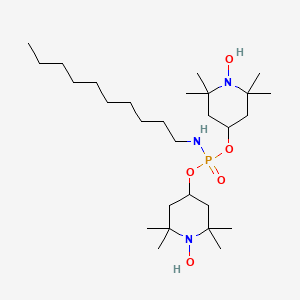
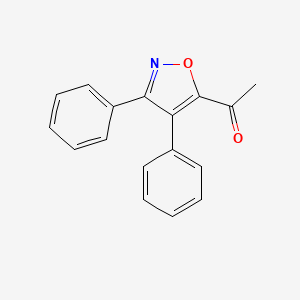
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)

